2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[2-(2-imidazol-1-ylethoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c18-14(11-13-3-1-2-4-13)16-6-9-19-10-8-17-7-5-15-12-17/h5,7,12-13H,1-4,6,8-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPKOZHSGLQSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCOCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide, typically involves the formation of the imidazole ring through cyclization reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can produce imidazolines.
Scientific Research Applications
2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound can be used in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Imidazole/Benzimidazole Core
Compound 1 : 2-cyclopentyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide (BK80359)
- Structure : Differs by replacing the imidazole’s hydrogen with a pyrazine ring.
- This modification may improve binding to targets with hydrophobic pockets or metal ions (e.g., kinases) compared to the parent compound .
Compound 2 : N-[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- Structure : Replaces imidazole with benzimidazole and adds a tetrazole-methyl-cyclohexyl group.
- Implications :
- Benzimidazole : Increased aromaticity and bulk may enhance DNA intercalation or protease inhibition, as seen in antimicrobial agents .
- Tetrazole : Acts as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability .
- Cyclohexyl vs. Cyclopentyl : Cyclohexyl’s larger size may reduce membrane permeability but increase affinity for sterol-rich targets (e.g., fungal membranes) .
Linker and Functional Group Modifications
Compound 3 : N-[2-(1H-imidazol-4-yl)ethyl]acetamide
- Structure : Simplifies the parent compound by removing the cyclopentyl group and ethoxyethyl linker.
- Lack of cyclopentyl: Lowers lipophilicity, possibly improving aqueous solubility but compromising target engagement in hydrophobic environments .
Compound 4 : 2-chloro-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide
- Structure : Substitutes the ethoxyethyl linker with a chloroacetamide group and uses benzimidazole.
- This reactivity is absent in the parent compound, suggesting divergent mechanisms (e.g., anticancer vs. antimicrobial) .
Cycloalkyl and Bicyclic Modifications
Compound 5 : 2-(1-Cyclohexyl-1H-benzimidazole-2-yl)-N-(pinene-derived bicyclic)acetamide (10VP91)
- Structure : Incorporates a rigid bicyclic pinene moiety and cyclohexyl-benzimidazole.
- Synthesis complexity: Multi-step synthesis (e.g., coupling with HOBt/EDC) may reduce scalability compared to the parent compound’s simpler route .
Data Table: Key Structural and Inferred Functional Differences
Biological Activity
2-Cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopentyl group, an imidazole moiety, and an ethoxyethyl side chain, which contribute to its biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems.
Anticancer Activity
Research indicates that derivatives of compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, platinum(II) complexes derived from cyclopentyl structures have shown promising results in inhibiting the proliferation of solid tumor cell lines, suggesting that similar mechanisms may be applicable to this compound .
The mechanism by which this compound exerts its biological effects may involve:
- Cell Cycle Arrest : Similar compounds have been shown to induce G2 phase accumulation in cancer cells, leading to apoptosis.
- DNA Interaction : Studies suggest that these compounds can interact with DNA, disrupting replication and transcription processes.
Case Studies
Several studies have highlighted the biological effects of related compounds:
-
Cytotoxicity Assays : In vitro studies employing MTT assays demonstrated that cyclopentyl derivatives exhibit varying degrees of cytotoxicity against cancer cell lines such as HepG2 and MCF7. For instance, one study reported an IC50 value of 3.04 μM for a related platinum complex against HepG2 cells .
Compound Type Cell Line IC50 (μM) Platinum(II) Complex HepG2 3.04 Cyclopentyl Derivative MCF7 TBD - Antimicrobial Activity : Related imidazole-containing compounds have shown activity against various bacterial strains, indicating potential antibacterial properties for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
